molecular formula C6H6F6O2 B12858907 3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate

Cat. No.: B12858907
M. Wt: 224.10 g/mol
InChI Key: BGGNUZQHARCMGK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is a fluorinated organic compound with the molecular formula C6H6F6O2 It is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate can be synthesized through the esterification of 3,3,3-trifluoropropionic acid with 3,3,3-trifluoropropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropionic acid, while reduction can produce trifluoropropanol .

Scientific Research Applications

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoropropionic acid
  • 3,3,3-Trifluoropropanol
  • 3,3,3-Trifluoropropylamine
  • 3,3,3-Trifluoropropyl chloride

Uniqueness

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is unique due to its dual trifluoromethyl groups, which impart distinct chemical properties compared to other similar compounds. These properties include increased lipophilicity, metabolic stability, and the ability to participate in unique interactions with biological targets .

Biological Activity

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is a fluorinated organic compound characterized by its trifluoropropyl group and an ester functional group. Its molecular formula is C6H6F6O2C_6H_6F_6O_2, and it has a molecular weight of 224.10 g/mol. This compound exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems.

Chemical Structure

The structure of this compound can be represented as follows:

Structure RCOOR\text{Structure }R-COO-R'

Where RR is the trifluoropropyl group and RR' is another trifluoropropyl moiety. The presence of fluorine enhances lipophilicity and stability compared to non-fluorinated analogs.

Biological Activity

Research indicates that this compound can influence various cellular processes through its interactions with enzymes and receptors. These interactions may lead to alterations in cell signaling pathways and metabolic functions.

Interaction Studies

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : The compound's lipophilicity allows it to effectively interact with membrane-bound receptors. This interaction can modulate receptor activity and downstream signaling cascades.

Case Studies

  • Study on Metabolic Effects : A study examined the impact of this compound on glucose metabolism in liver cells. Results indicated a significant alteration in glucose uptake and glycogen synthesis pathways.
  • Toxicological Assessment : Research conducted by environmental toxicology experts assessed the compound's effects on cell viability and proliferation in various cell lines. The findings revealed that at higher concentrations, the compound exhibited cytotoxic effects.

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

Compound NameStructure TypeSimilarity Index
Ethyl 3,3,3-trifluoropropanoateEster0.80
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoateEster0.80
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylateEster0.73
Methyl 3,3,3-trifluoro-2-oxopropanoateKetone0.70
Diethyl 4,4-difluoroheptanedioateDicarboxylic Acid Derivative0.70

This table illustrates that while there are several similar compounds, the combination of trifluoroalkyl groups and ester functionality in this compound enhances its biological activity profile.

Properties

Molecular Formula

C6H6F6O2

Molecular Weight

224.10 g/mol

IUPAC Name

3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate

InChI

InChI=1S/C6H6F6O2/c7-5(8,9)1-2-14-4(13)3-6(10,11)12/h1-3H2

InChI Key

BGGNUZQHARCMGK-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CC(F)(F)F)C(F)(F)F

Origin of Product

United States

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